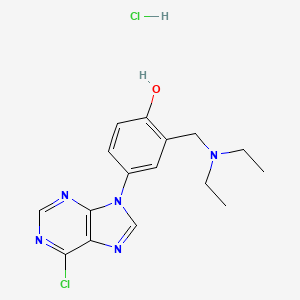
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol
Vue d'ensemble
Description
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol, also known as CPDP, is a novel compound that has been developed for various scientific research applications. It is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory responses. CPDP has been found to have potential applications in the treatment of various inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
Mécanisme D'action
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol works by inhibiting the activity of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule that regulates various cellular processes, including inflammation. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of airway inflammation, and the suppression of oxidative stress. This compound has also been shown to improve lung function and reduce airway hyperresponsiveness in animal models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol is its potent anti-inflammatory effects, which make it a useful tool for studying the mechanisms of inflammation in various disease models. This compound is also highly selective for PDE4, which reduces the risk of off-target effects. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol. One area of research is the development of more potent and selective PDE4 inhibitors, which could be useful in the treatment of various inflammatory diseases. Another area of research is the investigation of this compound's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for this compound could improve its availability for scientific research.
Applications De Recherche Scientifique
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol has been extensively studied for its potential applications in various scientific research fields. It has been found to have potent anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(6-chloropurin-9-yl)-2-(diethylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O.ClH/c1-3-21(4-2)8-11-7-12(5-6-13(11)23)22-10-20-14-15(17)18-9-19-16(14)22;/h5-7,9-10,23H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLITEDTUYFSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N2C=NC3=C2N=CN=C3Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637910 | |
| Record name | 4-(6-Chloro-9H-purin-9-yl)-2-[(diethylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21268-13-3 | |
| Record name | NSC114106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(6-Chloro-9H-purin-9-yl)-2-[(diethylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



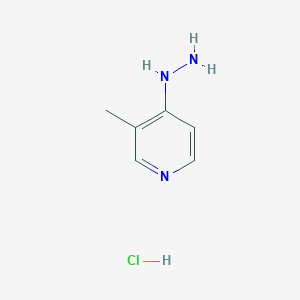
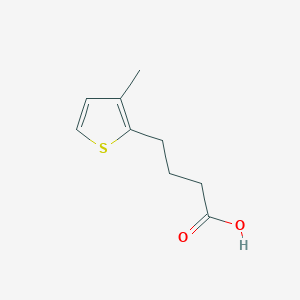
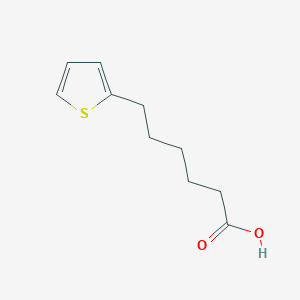

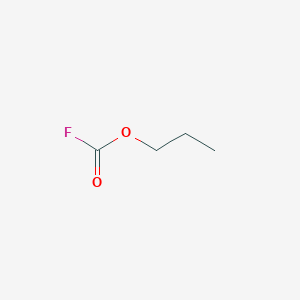


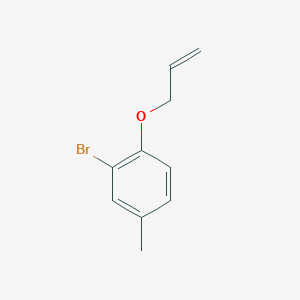
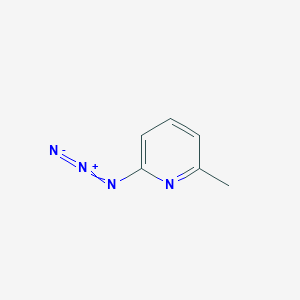
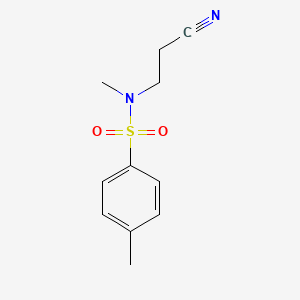
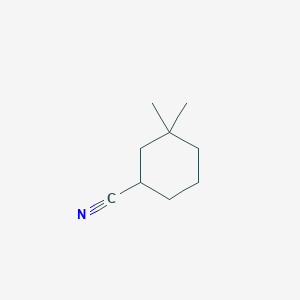
![2-{4-oxo-1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid](/img/structure/B3380969.png)
![2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid](/img/structure/B3380980.png)
